6,7-Dimethylquinoline-2,3-dicarboxylic acid
Overview
Description
6,7-Dimethylquinoline-2,3-dicarboxylic acid is a useful research compound. Its molecular formula is C13H11NO4 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Formation
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (a derivative of 6,7-Dimethylquinoline-2,3-dicarboxylic acid) interacts with bicyclo[2.2.1]hept-5-ene-endo-2,3-dicarboxylic acid anhydride. This interaction leads to the formation of salt-cocrystal structures with a unique chain as the primary structural motif, playing a crucial role in crystal structure formation. The in-situ-generated dicarboxylic acid showcases the formation of stronger hydrogen bonds, signifying its significance in crystallographic studies and the creation of complex molecular structures (Shishkina et al., 2019).
Heterocyclic Compound Synthesis
Heterocyclic compounds, including derivatives of this compound, find extensive use across various industries. They are crucial in the preparation of analytical reagents, ligands, dyestuffs, bioindicators, and pharmaceutical substances. These compounds have shown potential as anticancer agents and active substances against the HIV virus, highlighting their biochemical significance. The ability of these compounds to form hydrogen bonds and their conjugated nitrous systems add to their importance, making them valuable for both industrial and medical applications (Aydemir & Kaban, 2018).
Enzymatic Hydrolysis
The first synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a derivative of this compound, has been accomplished. This synthesis involves dynamic kinetic resolution based on CAL-B- or subtilisin Carlsberg-catalyzed enantioselective hydrolysis, offering high enantiopurity and good yields. This process opens new pathways for the synthesis of enantiomerically pure compounds, crucial in pharmaceuticals and asymmetric catalysis (Paál et al., 2008).
Anticancer Potential
6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (a derivative) showcases significant antiproliferative activity, especially in the context of hepatocellular carcinoma. Its ability to ameliorate hepatocellular carcinoma-induced metabolic alterations and restore liver tissue arrangement indicates its potent anticancer properties. This compound's therapeutic action and impact on serum metabolic profiles underline its potential as an anticancer agent, meriting further investigation (Kumar et al., 2017).
Properties
IUPAC Name |
6,7-dimethylquinoline-2,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-6-3-8-5-9(12(15)16)11(13(17)18)14-10(8)4-7(6)2/h3-5H,1-2H3,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAHTWZHTMWMSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589119 | |
Record name | 6,7-Dimethylquinoline-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948294-45-9 | |
Record name | 6,7-Dimethylquinoline-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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